

# Analytical Standard for Dasatinib N-oxide: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dasatinib N-oxide*

Cat. No.: *B1669835*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dasatinib N-oxide** is a major metabolite of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).<sup>[1][2]</sup> As a potential impurity in Dasatinib drug substances and a pharmacologically active metabolite, the accurate identification and quantification of **Dasatinib N-oxide** are critical for quality control, impurity profiling, and pharmacokinetic studies.<sup>[1][3]</sup> This document provides detailed application notes and protocols for the use of **Dasatinib N-oxide** analytical standard.

## Physicochemical Properties

**Dasatinib N-oxide** is a pale yellow solid.<sup>[2]</sup> A summary of its key physicochemical properties is provided in the table below.

| Property            | Value                                                                                                                            | Reference(s)                            |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Chemical Name       | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxido-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | <a href="#">[1]</a> <a href="#">[4]</a> |
| CAS Number          | 910297-52-8                                                                                                                      | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Formula   | C <sub>22</sub> H <sub>26</sub> ClN <sub>7</sub> O <sub>3</sub> S                                                                | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Weight    | 504.00 g/mol                                                                                                                     | <a href="#">[1]</a> <a href="#">[4]</a> |
| Appearance          | Pale Yellow Solid                                                                                                                | <a href="#">[2]</a>                     |
| Solubility          | Soluble in DMSO                                                                                                                  | <a href="#">[1]</a>                     |
| UV λ <sub>max</sub> | 218, 230, 321 nm                                                                                                                 | <a href="#">[1]</a>                     |
| Storage             | -20°C for long-term storage.                                                                                                     | <a href="#">[2]</a>                     |

## Analytical Techniques and Protocols

The following section details the recommended analytical methods and protocols for the characterization and quantification of **Dasatinib N-oxide** analytical standard.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity of **Dasatinib N-oxide** and for its quantification as an impurity in Dasatinib active pharmaceutical ingredient (API). The piperazine ring in Dasatinib is susceptible to oxidation, leading to the formation of the N-oxide impurity.[\[3\]](#)

This protocol is adapted from established methods for Dasatinib and its impurities.[\[5\]](#)[\[6\]](#)

Chromatographic Conditions:

| Parameter          | Recommended Conditions                                                                                                                                                                                                                                  |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Column             | C18 (e.g., 4.6 x 150 mm, 5 µm)                                                                                                                                                                                                                          |
| Mobile Phase A     | 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 7.8 with KOH solution)                                                                                                                                                                     |
| Mobile Phase B     | Acetonitrile                                                                                                                                                                                                                                            |
| Gradient           | A gradient elution is recommended to ensure separation from Dasatinib and other related impurities. A typical gradient could be: 0-10 min: 90% A, 10% B 10-45 min: 20% A, 80% B 45-55 min: 20% A, 80% B 55-60 min: 90% A, 10% B 60-65 min: 90% A, 10% B |
| Flow Rate          | 0.9 mL/min                                                                                                                                                                                                                                              |
| Column Temperature | 45°C                                                                                                                                                                                                                                                    |
| Detection          | UV at 305 nm                                                                                                                                                                                                                                            |
| Injection Volume   | 10 µL                                                                                                                                                                                                                                                   |

- Standard Stock Solution (**Dasatinib N-oxide**): Accurately weigh and dissolve an appropriate amount of **Dasatinib N-oxide** analytical standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 100 µg/mL.
- Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of approximately 1 µg/mL.
- Sample Solution (for impurity profiling in Dasatinib API): Accurately weigh and dissolve the Dasatinib API in the diluent to obtain a final concentration of 1 mg/mL.

The analytical method should be validated according to ICH Q2(R1) guidelines.<sup>[7]</sup> Key validation parameters are summarized below:

| Parameter                                                | Typical Acceptance Criteria                                                                                                                                                                                                     |
|----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Specificity                                              | The peak for Dasatinib N-oxide should be well-resolved from Dasatinib and other potential impurities. No interference from blank or placebo should be observed at the retention time of the analyte.                            |
| Linearity                                                | A linear relationship between concentration and peak area should be established over a defined range (e.g., LOQ to 150% of the specification limit for the impurity). Correlation coefficient ( $r^2$ ) should be $\geq 0.99$ . |
| Accuracy                                                 | The recovery of the analyte should be within 98.0% to 102.0% at multiple concentration levels.                                                                                                                                  |
| Precision (Repeatability and Intermediate Precision)     | The relative standard deviation (RSD) of peak areas for replicate injections should be $\leq 2.0\%$ .                                                                                                                           |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The LOQ should be the lowest concentration that can be quantified with acceptable precision and accuracy. The LOD is typically determined at a signal-to-noise ratio of 3:1.                                                    |
| Robustness                                               | The method should demonstrate reliability with deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).                                                                            |

## Spectroscopic Characterization

Spectroscopic analysis is essential for the unequivocal identification of the **Dasatinib N-oxide** analytical standard. Commercial suppliers of this standard provide a comprehensive Certificate of Analysis that includes data from  $^1\text{H-NMR}$ ,  $^{13}\text{C-NMR}$ , Mass Spectrometry, and IR spectroscopy.<sup>[4]</sup>

NMR spectroscopy provides detailed information about the molecular structure.

## Protocol for NMR Analysis:

- Sample Preparation: Dissolve approximately 5-10 mg of the **Dasatinib N-oxide** standard in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the molecule.

Expected <sup>1</sup>H and <sup>13</sup>C NMR Data:

The following table provides expected chemical shifts. The actual values should be confirmed with the Certificate of Analysis from the supplier.

| Atom Type                                  | Expected Chemical Shift Range (ppm) |
|--------------------------------------------|-------------------------------------|
| <hr/>                                      |                                     |
| <sup>1</sup> H NMR (DMSO-d <sub>6</sub> )  |                                     |
| Aromatic Protons                           | 7.0 - 8.5                           |
| Amide NH                                   | ~9.5                                |
| Hydroxyethyl -CH <sub>2</sub> -            | 3.5 - 4.0                           |
| Piperazine Protons                         | 2.5 - 3.8                           |
| Methyl Protons                             | ~2.2                                |
| <hr/>                                      |                                     |
| <sup>13</sup> C NMR (DMSO-d <sub>6</sub> ) |                                     |
| Carbonyl Carbon                            | 160 - 165                           |
| Aromatic Carbons                           | 110 - 150                           |
| Piperazine Carbons                         | 40 - 60                             |
| Methyl Carbon                              | ~18                                 |
| <hr/>                                      |                                     |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

## Protocol for LC-MS/MS Analysis:

- Sample Preparation: Prepare a dilute solution of **Dasatinib N-oxide** (e.g., 1  $\mu$ g/mL) in a suitable solvent compatible with the LC-MS system (e.g., acetonitrile/water with 0.1% formic acid).
- Infusion and Tuning: Infuse the solution directly into the mass spectrometer to optimize the ionization parameters (e.g., capillary voltage, cone voltage) in positive electrospray ionization (ESI+) mode.
- LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Acquire full scan mass spectra to identify the protonated molecular ion  $[M+H]^+$ . Perform product ion scans (MS/MS) on the precursor ion to obtain the fragmentation pattern. A characteristic transition for Dasatinib is  $m/z$  488.7  $\rightarrow$  401.5.<sup>[8]</sup>

## Expected Mass Spectrometry Data:

| Parameter               | Expected Value                                                                                                         |
|-------------------------|------------------------------------------------------------------------------------------------------------------------|
| Molecular Ion $[M+H]^+$ | $m/z$ 505.15                                                                                                           |
| Accurate Mass           | 504.1581                                                                                                               |
| Key Fragment Ions       | Analysis of the fragmentation pattern can help confirm the structure, particularly the presence of the N-oxide moiety. |

IR spectroscopy provides information about the functional groups present in the molecule.

## Protocol for IR Analysis:

- Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

## Expected IR Absorption Bands:

| Functional Group               | Expected Wavenumber (cm <sup>-1</sup> ) |
|--------------------------------|-----------------------------------------|
| N-H Stretch (Amide)            | 3200 - 3400                             |
| C=O Stretch (Amide)            | 1630 - 1680                             |
| C=N and C=C Stretch (Aromatic) | 1500 - 1600                             |
| N-O Stretch                    | 1250 - 1350                             |

## Visualizations

### Analytical Workflow for Dasatinib N-oxide Standard



[Click to download full resolution via product page](#)

Caption: Workflow for the characterization and application of **Dasatinib N-oxide** analytical standard.

## Signaling Pathway Inhibition by Dasatinib



[Click to download full resolution via product page](#)

Caption: Simplified diagram of Dasatinib's mechanism of action in CML by inhibiting the BCR-ABL kinase.

## Conclusion

The availability of a well-characterized analytical standard for **Dasatinib N-oxide** is essential for the pharmaceutical industry. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the accurate identification, quantification, and control of this critical metabolite and impurity. It is imperative to use a certified reference standard and to validate the analytical methods according to the relevant regulatory guidelines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dasatinib N-Oxide | CAS 910297-52-8 | LGC Standards [lgcstandards.com]
- 5. ijpbs.com [ijpbs.com]
- 6. ajpamc.com [ajpamc.com]
- 7. suntextreviews.org [suntextreviews.org]
- 8. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Analytical Standard for Dasatinib N-oxide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669835#analytical-standard-for-dasatinib-n-oxide\]](https://www.benchchem.com/product/b1669835#analytical-standard-for-dasatinib-n-oxide)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)